2-Cyanoprop-2-en-1-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoprop-2-en-1-yl heptanoate is an organic compound with the molecular formula C10H15NO2 It is an ester formed from heptanoic acid and 2-cyanoprop-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoprop-2-en-1-yl heptanoate typically involves the esterification of heptanoic acid with 2-cyanoprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoprop-2-en-1-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid or 2-cyanoprop-2-en-1-one.
Reduction: 2-Cyanoprop-2-en-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-Cyanoprop-2-en-1-yl heptanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyanoprop-2-en-1-yl heptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoprop-2-yl benzoate
- 2-Cyanoprop-2-yl 3-phenoxybenzoate
- 2-Cyanoprop-2-yl 4-cyanodithiobenzoate
Uniqueness
2-Cyanoprop-2-en-1-yl heptanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
407582-28-9 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-cyanoprop-2-enyl heptanoate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-7-11(13)14-9-10(2)8-12/h2-7,9H2,1H3 |
InChI Key |
FPBVWAIUHBOMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.